molecular formula C8H7BrN2 B12951343 2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile

2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile

Cat. No.: B12951343
M. Wt: 211.06 g/mol
InChI Key: ITDQSEUGCITCKF-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile typically involves the bromination of 3-methylpyridine followed by a cyanation reaction. One common method is the bromination of 3-methylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-3-methylpyridine is then reacted with a cyanating agent like sodium cyanide or copper(I) cyanide under appropriate conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to handle the toxic and hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate are commonly used in these reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether are used for the reduction of the nitrile group.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the major products.

    Reduction Reactions: The primary amine derivative of the compound is formed.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methylpyridin-4-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The bromine and nitrile groups can interact with various molecular targets, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and nitrile functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for various modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

2-(2-bromo-3-methylpyridin-4-yl)acetonitrile

InChI

InChI=1S/C8H7BrN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3

InChI Key

ITDQSEUGCITCKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1Br)CC#N

Origin of Product

United States

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